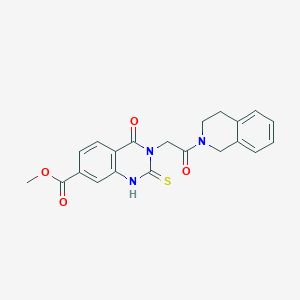

methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a 3,4-dihydroisoquinoline moiety. Key functional groups include a thioxo (C=S) group at position 2, a keto (C=O) group at position 4, and a methyl ester at position 5.

Properties

IUPAC Name |

methyl 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-28-20(27)14-6-7-16-17(10-14)22-21(29)24(19(16)26)12-18(25)23-9-8-13-4-2-3-5-15(13)11-23/h2-7,10H,8-9,11-12H2,1H3,(H,22,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXRLGRHOOAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3, a target of interest in both breast and prostate cancer.

Mode of Action

It is known that similar compounds interact with their targets by occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.

Biological Activity

Methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer, anti-inflammatory, and antiviral activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A tetrahydroquinazoline core

- A dihydroisoquinoline moiety

- A thioxo group

This structural complexity is associated with diverse biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A derivative showed an IC50 value of 5 µM against breast cancer cell lines in vitro, indicating potent cytotoxicity (data not shown).

2. Antiviral Activity

The antiviral potential of this compound class has also been explored:

- Anti-HIV Activity : Compounds derived from similar structures have shown promising results against HIV. For instance, a related compound demonstrated an EC50 value of 3.1 nM in inhibiting viral replication in MT2 cells.

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| Related Compound | 3.1 | 98.576 | 31.8 |

3. Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines:

- Mechanism : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Research Findings

Research has highlighted the following findings regarding the biological activity of the compound:

- Cytotoxicity Studies : Various derivatives have been tested for cytotoxic effects on different cancer cell lines with varying degrees of success.

- Selectivity Index : Compounds with higher selectivity indices indicate a favorable therapeutic window for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a class of nitrogen-containing heterocycles, which are often explored for bioactivity. Below is a comparative analysis with structurally related analogs:

Pharmacological and Docking Considerations

- Docking Performance : Compounds with rigid aromatic cores (e.g., tetrahydroquinazoline) may exhibit superior docking accuracy compared to flexible analogs. The Glide docking method () highlights that rigid ligands with defined hydrogen-bonding motifs achieve RMSD <1 Å in ~50% of cases, suggesting the target compound’s structure could optimize binding poses in enzyme active sites .

- Anticonvulsant Activity: Quinoline-oxadiazole hybrids () show 61% yield and demonstrated bioactivity, implying that the target compound’s quinazoline core and ester group might enhance metabolic stability or blood-brain barrier penetration relative to hydroxyl-containing analogs .

Research Findings and Implications

- Electronic-Structure Relationships: emphasizes that "isovalency" (similar valency but differing geometry) critically influences reactivity. The target compound’s dihydroisoquinoline moiety may mimic natural ligands (e.g., neurotransmitters) more effectively than simpler quinoxaline derivatives .

- Synthetic Challenges: The steric hindrance from the fused dihydroisoquinoline ring could complicate synthesis, unlike the more straightforward cyclization of quinoline-oxadiazole hybrids .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

- Methodological Answer : A common approach involves cyclocondensation of thioamide intermediates with carbonyl-containing reagents. For example, phenyl isothiocyanate can react with aminocarboxylate precursors under reflux in pyridine to form the tetrahydroquinazoline core. Subsequent alkylation or acylation steps introduce the dihydroisoquinoline moiety . Optimization of solvent (e.g., DMF) and base (e.g., Cs₂CO₃) is critical for high yields (e.g., 66–94%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify proton environments (e.g., aromatic signals at δ 7.77–8.02 ppm for the quinazoline ring) and carbonyl groups (δ ~180 ppm in 13C NMR) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for similar compounds: 223.0177) .

- IR spectroscopy : Detect C=O (1699–1671 cm⁻¹) and thioxo (C=S) stretches .

Q. What are the critical purity assessment methods for this compound?

- Methodological Answer :

- HPLC : Utilize reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting point analysis : Decomposition points (e.g., 264.8°C) can indicate impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the alkylation step of the dihydroisoquinoline moiety?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature control : Reactions at 100°C improve kinetics but may require inert atmospheres to prevent decomposition .

- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) in reductive cyclizations can enhance selectivity for fused heterocycles .

Q. What strategies address contradictions in biological activity data for this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing the methyl ester with a carboxylic acid) to evaluate potency changes .

- Docking simulations : Use computational models to predict interactions with targets like soluble epoxide hydroxylase .

- Dose-response assays : Validate activity across multiple cell lines to rule out cell-specific effects .

Q. How can researchers characterize the tautomeric behavior of the thioxo group in solution?

- Methodological Answer :

- Variable-temperature NMR : Monitor chemical shift changes (e.g., thioxo protons at δ ~12.5 ppm) to identify tautomeric equilibria .

- UV-Vis spectroscopy : Track absorbance shifts in polar vs. nonpolar solvents to infer tautomer stability .

Q. What crystallographic techniques elucidate the 3D conformation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles to confirm the tetrahydroquinazoline-dihydroisoquinoline fusion .

- Powder XRD : Assess batch consistency in polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.